molecular formula C21H20ClN3S2 B10867848 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea

Cat. No.: B10867848
M. Wt: 414.0 g/mol
InChI Key: NHBHEUTWDSDTMF-UHFFFAOYSA-N
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Description

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiourea core substituted with a 4-chlorophenylsulfanyl group and a phenylamino group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylsulfanyl ethylamine with 4-phenylaminophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. Safety measures are crucial due to the potential toxicity of the reactants and intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • 1-{2-[(4-Methylphenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea
  • 1-{2-[(4-Bromophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea
  • 1-{2-[(4-Fluorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea

Comparison: Compared to its analogs, 1-{2-[(4-Chlorophenyl)sulfanyl]ethyl}-3-[4-(phenylamino)phenyl]thiourea is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and electron-withdrawing properties, potentially leading to stronger interactions with biological targets and improved pharmacokinetic properties.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical behavior, applications, and unique characteristics

Properties

Molecular Formula

C21H20ClN3S2

Molecular Weight

414.0 g/mol

IUPAC Name

1-(4-anilinophenyl)-3-[2-(4-chlorophenyl)sulfanylethyl]thiourea

InChI

InChI=1S/C21H20ClN3S2/c22-16-6-12-20(13-7-16)27-15-14-23-21(26)25-19-10-8-18(9-11-19)24-17-4-2-1-3-5-17/h1-13,24H,14-15H2,(H2,23,25,26)

InChI Key

NHBHEUTWDSDTMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCSC3=CC=C(C=C3)Cl

Origin of Product

United States

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